molecular formula C20H23N2O3S+ B11215705 1-(2,5-dimethoxyphenyl)-3-hydroxy-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

1-(2,5-dimethoxyphenyl)-3-hydroxy-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

Cat. No.: B11215705
M. Wt: 371.5 g/mol
InChI Key: KHUULORLABYCOR-UHFFFAOYSA-N
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Description

1-(2,5-dimethoxyphenyl)-3-hydroxy-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a heterocyclic compound that belongs to the class of imidazothiazines. This compound is characterized by the presence of both nitrogen and sulfur atoms within its ring structure, which contributes to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 1-(2,5-dimethoxyphenyl)-3-hydroxy-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium can be achieved through various synthetic routes. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired imidazothiazine compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

1-(2,5-dimethoxyphenyl)-3-hydroxy-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups can be introduced into the molecule.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various imidazothiazine derivatives.

Scientific Research Applications

1-(2,5-dimethoxyphenyl)-3-hydroxy-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,5-dimethoxyphenyl)-3-hydroxy-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial cell membranes can result in antibacterial and antifungal activities .

Comparison with Similar Compounds

1-(2,5-dimethoxyphenyl)-3-hydroxy-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound and its potential for various applications in scientific research.

Properties

Molecular Formula

C20H23N2O3S+

Molecular Weight

371.5 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-phenyl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol

InChI

InChI=1S/C20H23N2O3S/c1-24-16-9-10-18(25-2)17(13-16)21-14-20(23,15-7-4-3-5-8-15)22-11-6-12-26-19(21)22/h3-5,7-10,13,23H,6,11-12,14H2,1-2H3/q+1

InChI Key

KHUULORLABYCOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2CC([N+]3=C2SCCC3)(C4=CC=CC=C4)O

Origin of Product

United States

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